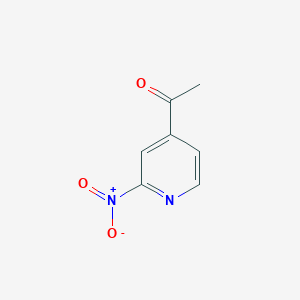
1-(2-Nitropyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by a nitro group at the 2-position and an ethanone group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitropyridin-4-yl)ethanone typically involves nitration of pyridine derivatives followed by functional group transformations. One common method includes the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
化学反応の分析
Types of Reactions: 1-(2-Nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 1-(2-Aminopyridin-4-yl)ethanone.
Substitution: Various substituted pyridine derivatives.
Oxidation: 1-(2-Nitropyridin-4-yl)acetic acid.
科学的研究の応用
1-(2-Nitropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2-Nitropyridin-4-yl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ethanone group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Similar structure with a chloro group instead of a nitro group, used in similar applications.
1-(3-Nitropyridin-4-yl)ethanone: Similar structure with the nitro group at the 3-position, differing in reactivity and applications.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
1-(2-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-7(4-6)9(11)12/h2-4H,1H3 |
InChIキー |
NOLRJGFMHGTPTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


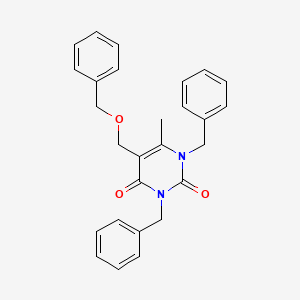

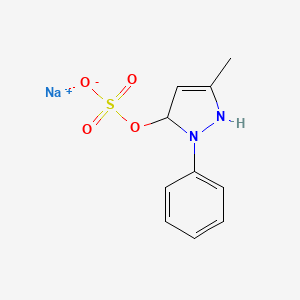
![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)
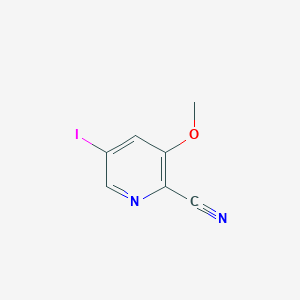
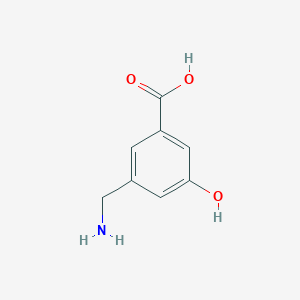
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)

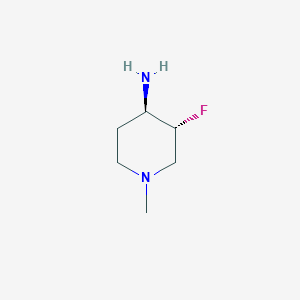
![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)
![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)

![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)

